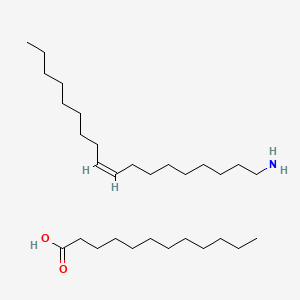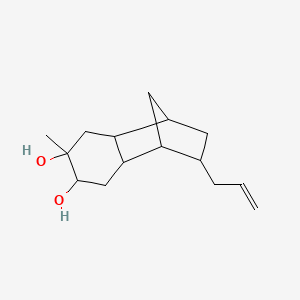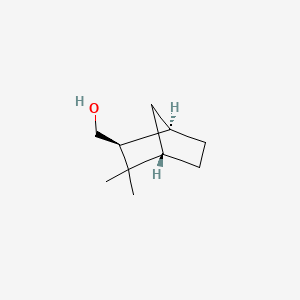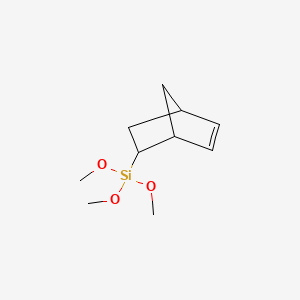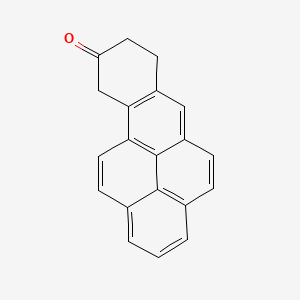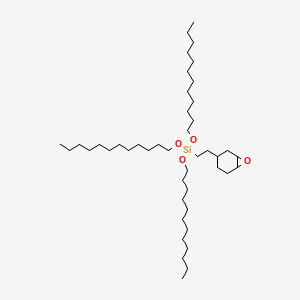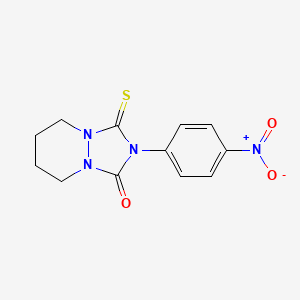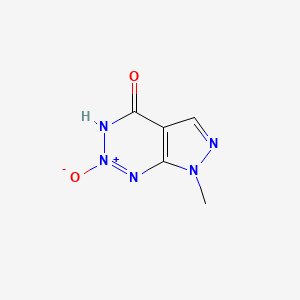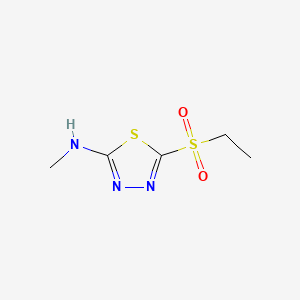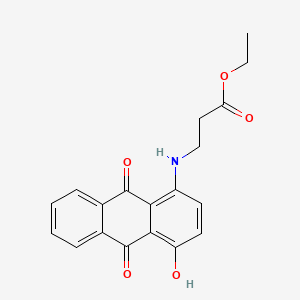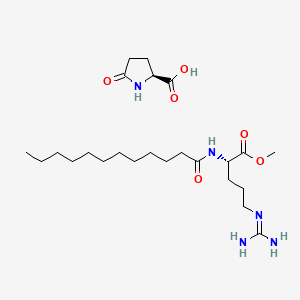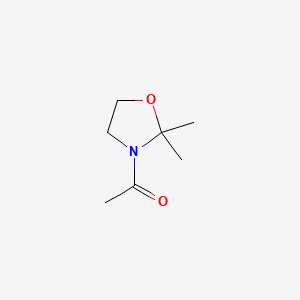
Oxazolidine, 3-acetyl-2,2-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Oxazolidine, 3-acetyl-2,2-dimethyl- is a heterocyclic organic compound that features a five-membered ring containing both nitrogen and oxygen atoms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of oxazolidines typically involves the reaction of amino alcohols with carbonyl compounds. For 3-acetyl-2,2-dimethyl-oxazolidine, one common method involves the reaction of 2,2-dimethyl-1,3-propanediol with acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to yield the desired oxazolidine .
Industrial Production Methods
Industrial production of oxazolidines often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Catalysts such as Lewis acids (e.g., zinc chloride) are often used to facilitate the reaction .
化学反応の分析
Types of Reactions
Oxazolidine, 3-acetyl-2,2-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can convert oxazolidines to amino alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include selenium dioxide and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Oxazolidinones
Reduction: Amino alcohols
Substitution: Various substituted oxazolidines
科学的研究の応用
Oxazolidine, 3-acetyl-2,2-dimethyl- has several scientific research applications:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of antibiotics.
Industry: Utilized in the production of polymers and as a stabilizer in various formulations.
作用機序
The mechanism of action of oxazolidine, 3-acetyl-2,2-dimethyl- involves its interaction with specific molecular targets. In biological systems, it can inhibit the synthesis of proteins by binding to the ribosomal subunits, thereby preventing the formation of peptide bonds. This mechanism is similar to that of certain antibiotics, making it a potential candidate for drug development .
類似化合物との比較
Similar Compounds
Oxazolidinones: These compounds share a similar ring structure but differ in their functional groups and biological activities.
Uniqueness
Its ability to undergo various chemical reactions and its potential as a bioactive compound make it a valuable compound in scientific research .
特性
CAS番号 |
5050-58-8 |
|---|---|
分子式 |
C7H13NO2 |
分子量 |
143.18 g/mol |
IUPAC名 |
1-(2,2-dimethyl-1,3-oxazolidin-3-yl)ethanone |
InChI |
InChI=1S/C7H13NO2/c1-6(9)8-4-5-10-7(8,2)3/h4-5H2,1-3H3 |
InChIキー |
HZALDJBABLPFBT-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N1CCOC1(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


